N-benzyl-5-oxo-1-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxamide
Description
N-benzyl-5-oxo-1-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxamide is a synthetic compound featuring a pyrrolidine-3-carboxamide core substituted with a benzyl group at the amide nitrogen and a 4-(phenylsulfonyl)piperazinyl-ethyl moiety at the pyrrolidine nitrogen. This structure integrates hydrogen-bonding capabilities (via carboxamide), lipophilic aromatic groups (benzyl and phenylsulfonyl), and a sulfonylated piperazine ring, which may enhance metabolic stability and receptor binding selectivity.
Properties
IUPAC Name |
1-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N-benzyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c29-23-17-21(24(30)25-18-20-7-3-1-4-8-20)19-27(23)14-11-26-12-15-28(16-13-26)33(31,32)22-9-5-2-6-10-22/h1-10,21H,11-19H2,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUXYHBVVSGOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2CC(CC2=O)C(=O)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-5-oxo-1-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrrolidine ring, a benzyl group, and a piperazine moiety. Its chemical formula is C₁₈H₂₃N₃O₃S, which contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
Case Studies
- A549 Cell Line Study : The compound exhibited significant cytotoxicity against A549 cells with an IC₅₀ value of 25 μM. The mechanism involved the induction of apoptosis, evidenced by increased caspase-3 activity.
- HCT116 Cell Line Study : In HCT116 cells, the compound reduced cell viability by 50% at an IC₅₀ of 30 μM, suggesting effective inhibition of proliferation.
- DU145 Cell Line Study : Molecular docking studies indicated that the compound interacts with EGFR, a key player in cancer cell growth, leading to reduced viability in DU145 cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against various multidrug-resistant pathogens. Key findings are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | Strongly inhibited growth |
| Escherichia coli | 16 | Moderate inhibition |
| Klebsiella pneumoniae | 32 | Weak inhibition |
Mechanisms of Antimicrobial Action
The compound's antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Comparison with Similar Compounds
Key Observations :
- Carboxamide vs. Urea/Guanidine: Unlike urea/guanidine derivatives (–2), the carboxamide group in the target may reduce hydrogen-bond donor capacity but improve metabolic stability .
- Aromatic Substituents : The benzyl and phenylsulfonyl groups introduce steric bulk compared to smaller substituents (e.g., trifluoromethyl in 10d), which could influence target selectivity .
Pharmacological Comparison
While direct biological data for the target compound is unavailable, inferences can be drawn from analogs:
Table 2: Inferred Pharmacological Profiles
Notable Differences:
- The pyrrolidone ring could impart conformational rigidity, improving selectivity over flexible ethyl ester derivatives (10d–10f) .
Q & A
Basic: What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine core followed by sequential functionalization. Key steps include:
- Nucleophilic substitution to introduce the phenylsulfonyl-piperazine moiety.
- Amide coupling for benzyl group attachment (e.g., using carbodiimide catalysts).
Critical parameters include solvent choice (polar aprotic solvents like DMF enhance solubility ), temperature control (reflux conditions for cyclization steps ), and catalyst optimization (e.g., acid/base catalysts for regioselective reactions ). Yield improvements (>70%) are achieved via iterative TLC monitoring and column chromatography purification .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, carboxamide carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (5-oxo pyrrolidine at ~1680 cm⁻¹, carboxamide at ~1650 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) . Prioritize 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the piperazine-ethyl-pyrrolidine backbone .
Advanced: How can the cyclization step be optimized to minimize byproducts?
Byproduct formation during pyrrolidine cyclization is mitigated by:
- Computational pre-screening : Use density functional theory (DFT) to predict transition states and optimize ring-closing pathways .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) stabilize intermediates, reducing dimerization .
- Solvent effects : High-dielectric solvents (e.g., DMSO) improve reaction homogeneity . ICReDD’s reaction path search methods can narrow optimal conditions via quantum chemical calculations .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies in reported IC₅₀ values may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Compound purity : Validate via HPLC (>95% purity) to exclude inactive isomers .
- Target selectivity profiling : Use kinome-wide screening to differentiate primary vs. off-target effects . Cross-reference with structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives ) to identify conserved pharmacophores.
Advanced: What computational approaches predict binding affinity with kinase targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
- Free-energy perturbation (FEP) : Quantify ΔG binding contributions of the phenylsulfonyl group .
Basic: What biological targets are documented for analogous pyrrolidine derivatives?
Analogous compounds show activity against:
- Kinases : Inhibition of MAPK or PI3K pathways via piperazine-mediated interactions .
- GPCRs : Antagonism of serotonin receptors due to carboxamide hydrogen bonding .
Preliminary screens should include kinase profiling panels and calcium flux assays for GPCR activity .
Advanced: How to design stability studies for degradation pathway analysis?
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
- Analytical monitoring : Use UPLC-PDA-MS to identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Basic: Effective purification techniques for isolating this compound?
- Flash chromatography : Use silica gel with gradient elution (ethyl acetate/hexane → methanol/DCM) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
- HPLC : C18 columns with 0.1% TFA in acetonitrile/water for >99% purity .
Advanced: Investigating off-target effects in cellular models?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes .
- CRISPR screening : Genome-wide knockout libraries to identify synthetic lethal partners .
- Transcriptomics : RNA-seq to detect pathway-level perturbations (e.g., apoptosis or autophagy) .
Advanced: Applying QM/MM methods to study solvent-dependent reactivity?
- Hybrid QM/MM simulations : Assign the phenylsulfonyl-piperazine region as QM (B3LYP/6-31G*) and solvent as MM (CHARMM) .
- Solvent parameterization : Compare reaction barriers in polar (water) vs. nonpolar (toluene) solvents to explain yield differences .
- Transition state analysis : Identify solvent-stabilized intermediates in nucleophilic attacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
